An In-depth Technical Guide to the Basic Properties of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
An In-depth Technical Guide to the Basic Properties of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-amino-N-(4-ethoxyphenyl)benzenesulfonamide is a member of the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group. This core structure is a well-established pharmacophore, and its derivatives have found extensive applications in medicinal chemistry, primarily as antimicrobial agents. The broader family of benzenesulfonamides has been the subject of intensive research, revealing a wide spectrum of biological activities, including roles as carbonic anhydrase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1]. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analytical characterization of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide, offering valuable insights for its potential application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, absorption, and distribution.
Core Molecular and Physical Attributes
The foundational properties of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | N/A |
| Synonyms | Benzenesulfonamide, 4-amino-N-(4-ethoxyphenyl)- | [2] |
| CAS Number | 19837-75-3 | N/A |
| Molecular Formula | C₁₄H₁₆N₂O₃S | N/A |
| Molecular Weight | 292.35 g/mol | N/A |
| Melting Point | 197 °C | N/A |
| pKa (Predicted) | 9.54 ± 0.10 | N/A |
The predicted pKa suggests that the sulfonamide nitrogen is weakly acidic, a characteristic feature of this functional group. This property is crucial in physiological environments as it dictates the ionization state of the molecule, which in turn affects its solubility and ability to cross biological membranes.
Solubility Profile
Based on the behavior of similar sulfonamides, the following solubility profile can be anticipated:
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Water: Sparingly soluble.
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Polar Protic Solvents (e.g., Ethanol, Methanol): Soluble to moderately soluble[3].
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Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be readily soluble.
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Nonpolar Solvents (e.g., Hexane, Toluene): Poorly soluble.
It is imperative for researchers to experimentally determine the solubility in solvents relevant to their specific application.
Synthesis and Purification
The synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide can be achieved through a well-established synthetic route for N-aryl sulfonamides. A general, representative procedure is outlined below, which may require optimization for specific laboratory conditions.
Synthetic Workflow Diagram
Caption: A representative synthetic workflow for 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide.
Experimental Protocol
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Step 1: Protection of the Amino Group: p-Phenetidine is acetylated using acetic anhydride to protect the amino group. This is a crucial step to prevent unwanted side reactions at the amino group during the subsequent chlorosulfonation.
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Step 2: Chlorosulfonation: The resulting N-(4-ethoxyphenyl)acetamide is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring, para to the acetamido group.
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Step 3: Formation of the Sulfonamide: The sulfonyl chloride intermediate is then treated with aqueous ammonia to form the sulfonamide.
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Step 4: Deprotection of the Amino Group: The final step involves the acidic hydrolysis of the acetamido group to yield the desired 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide.
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. The purity of the final compound should be assessed using techniques like Thin Layer Chromatography (TLC) and melting point determination.
Analytical Characterization
Unequivocal identification and characterization of the synthesized compound are essential for its use in any scientific application. A combination of spectroscopic techniques is employed for this purpose. While specific experimental spectra for 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide are not widely published, the expected spectral features can be predicted based on its structure and data from its close analog, 4-amino-N-(4-methoxyphenyl)benzenesulfonamide[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), the amino group protons, and the sulfonamide N-H proton. The aromatic protons will likely appear as doublets or multiplets in the range of 6.5-8.0 ppm. The amino group protons will appear as a broad singlet, and the sulfonamide proton will also be a singlet, the chemical shift of which can be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with those attached to electronegative atoms (oxygen, nitrogen, and sulfur) appearing at higher chemical shifts (downfield). The two carbons of the ethoxy group will be observed in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide is expected to exhibit the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amino group) | 3400-3200 (two bands) |
| N-H stretching (sulfonamide) | ~3250 |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 3000-2850 |
| S=O stretching (sulfonamide) | 1350-1300 and 1160-1120 (asymmetric and symmetric) |
| C-O stretching (ether) | 1270-1200 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (292.35). The fragmentation pattern would likely involve cleavage of the C-S and S-N bonds, as well as loss of the ethoxy group.
Potential Biological Activities and Applications
The sulfonamide functional group is a cornerstone of many therapeutic agents. While specific biological studies on 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide are limited, its structural similarity to other biologically active sulfonamides suggests several potential areas of application.
Antimicrobial Activity
Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria[3]. This disruption of the folate pathway ultimately inhibits bacterial growth. It is plausible that 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide could exhibit similar antimicrobial properties. Further research is warranted to evaluate its efficacy against a panel of clinically relevant bacterial strains[4].
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors[1]. Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer[5][6]. The structural features of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide make it a candidate for investigation as a carbonic anhydrase inhibitor.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a generalized mechanism by which a sulfonamide-based drug could inhibit a cellular signaling pathway, a common mode of action for many modern therapeutics.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a sulfonamide derivative.
Conclusion
4-amino-N-(4-ethoxyphenyl)benzenesulfonamide is a compound of significant interest due to its core sulfonamide structure, a proven pharmacophore. This guide has provided a detailed overview of its fundamental properties, including its physicochemical characteristics, a plausible synthetic route, and expected analytical data. While further experimental validation of its spectroscopic and solubility properties is encouraged, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. The anticipated biological activities, particularly as an antimicrobial agent and a carbonic anhydrase inhibitor, highlight promising avenues for future investigation.
References
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Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]
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Evo-Techem. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro-. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28226-28243. [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]
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Abdel-Aziz, A. A., et al. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499-505. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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